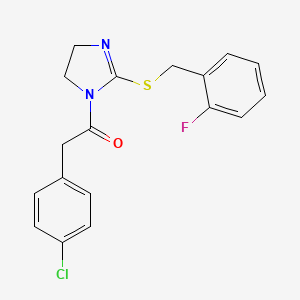
2-(4-Methoxyphenyl)-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3-methylquinoline, also known as MMQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy and other diseases.
Wissenschaftliche Forschungsanwendungen
Antitumor Agents
- Design and Synthesis for Antitumor Application: Novel derivatives of 2-phenylquinolin-4-ones, including variants of the core structure of "2-(4-Methoxyphenyl)-3-methylquinoline," have been synthesized and evaluated for their antitumor properties. Some analogues demonstrated significant inhibitory activity against tumor cell lines, with potential as promising clinical candidates for cancer treatment (Chou et al., 2010).
Antibacterial Activity
- Synthesis and Antibacterial Evaluation: A study synthesized compounds including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and evaluated their antibacterial activity. These compounds showed significant activity against various bacterial strains, indicating their potential as antibacterial agents (Osarumwense, 2022).
Tubulin Polymerization Inhibition
- Inhibition of Tubulin Polymerization: Methoxy-substituted 3-formyl-2-phenylindoles, closely related to "2-(4-Methoxyphenyl)-3-methylquinoline," have been studied for their impact on tubulin polymerization, a key process in cell division. This study found that certain derivatives inhibited tubulin polymerization, a mechanism often targeted in cancer therapies (Gastpar et al., 1998).
Molecular Docking and Toxicity Studies
- Molecular Docking and Toxicity: Derivatives of 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol have been synthesized and evaluated for their inhibitory effects on various proteins. This research explored their potential applications in treating cancer, inflammatory conditions, and microbial infections (Nair et al., 2014).
Apoptosis Inducers
- Potent Apoptosis Inducer for Anticancer Application: N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound with a structure akin to "2-(4-Methoxyphenyl)-3-methylquinoline," has been identified as a potent inducer of apoptosis with high efficacy in cancer models. This compound also exhibited excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Eco-friendly Synthesis
- Eco-friendly Synthesis of Derivatives: A study developed an eco-friendly synthesis method for derivatives of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one, demonstrating the potential for environmentally sustainable approaches in chemical synthesis (Yadav et al., 2020).
Wirkmechanismus
Target of Action
Related compounds such as 4-methoxyamphetamine have been shown to interact with alpha receptors and serotonin transporters .
Mode of Action
For instance, 4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .
Biochemical Pathways
Related compounds have been shown to impact oxidative stress and inflammatory markers .
Pharmacokinetics
Related compounds have been shown to exhibit predictable pharmacokinetic properties, with absorption and distribution influenced by various factors .
Result of Action
Related compounds have been shown to have neuroprotective effects under ischemic-like conditions, improving mitochondrial homeostasis and bioenergy, and inhibiting the mitochondrial apoptosis pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-3-methylquinoline. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can potentially affect the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-11-14-5-3-4-6-16(14)18-17(12)13-7-9-15(19-2)10-8-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPMLBCPNPDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide](/img/structure/B2860619.png)
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)
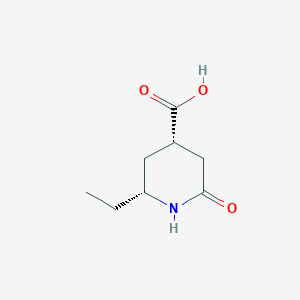
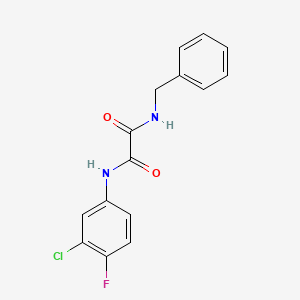
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)
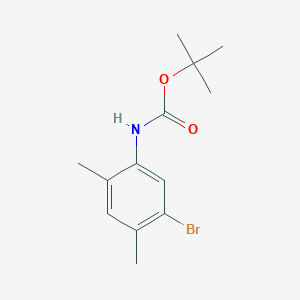
![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)

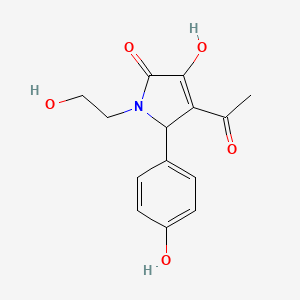
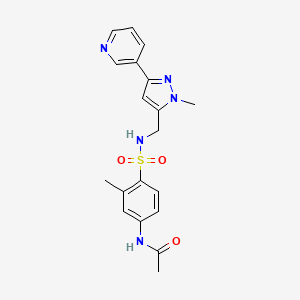
![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)
